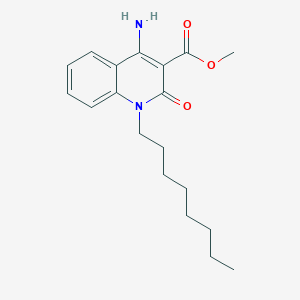
Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminoquinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminoquinoline-3-carboxylate.
Alkylation: The amino group at the 4-position is then alkylated with 1-bromooctane in the presence of a base such as potassium carbonate to introduce the octyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer Agents: Research has indicated that quinoline derivatives possess anticancer properties, and this compound is being explored for its potential in cancer therapy.
Anti-inflammatory Agents: It has shown promise as an anti-inflammatory agent in preclinical studies.
Industry:
Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
相似化合物的比较
Methyl 4-amino-2-oxoquinoline-3-carboxylate: Lacks the octyl group, resulting in different biological activity.
Ethyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-amino-1-octyl-2-oxoquinoline-3-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the octyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
488732-60-1 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
methyl 4-amino-1-octyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-10-13-21-15-12-9-8-11-14(15)17(20)16(18(21)22)19(23)24-2/h8-9,11-12H,3-7,10,13,20H2,1-2H3 |
InChI 键 |
URSILZJIVKMCME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)N |
溶解度 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
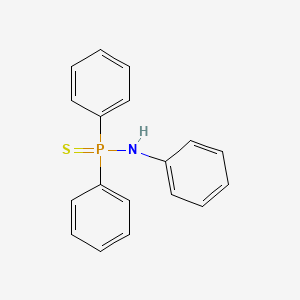

![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
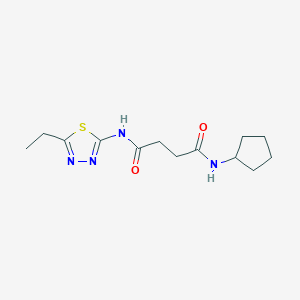
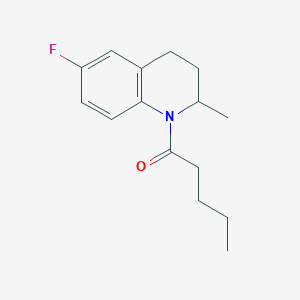
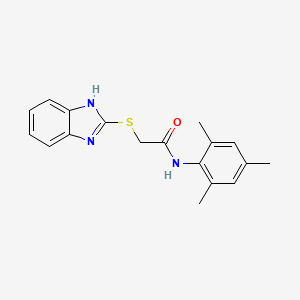
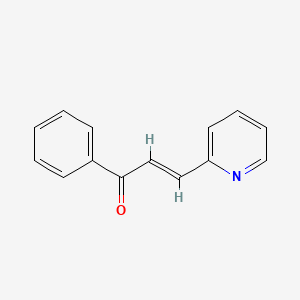
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
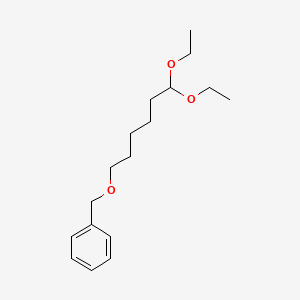
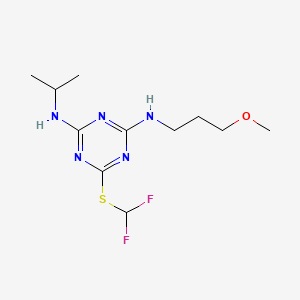
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)


